molecular formula C19H22N4O B2363534 N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide CAS No. 1798398-22-7

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Cat. No.: B2363534
CAS No.: 1798398-22-7
M. Wt: 322.412
InChI Key: PLSAZGZWMUOTDO-MDZDMXLPSA-N
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Description

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is a synthetic organic compound that features a piperidine ring, a pyrimidine ring, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyrimidine rings, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is unique due to its specific combination of piperidine, pyrimidine, and cinnamamide moieties, which confer distinct biological activities and molecular interactions. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and drug discovery.

Properties

IUPAC Name

(E)-3-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-18(10-9-16-7-3-1-4-8-16)21-15-17-11-12-20-19(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSAZGZWMUOTDO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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